[(2-Oxoindol-3-yl)amino]urea
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Overview
Description
[(2-Oxoindol-3-yl)amino]urea is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . It is a derivative of oxindole, a significant heterocyclic system in natural products and drugs. The compound is known for its diverse biological and clinical applications, making it an important subject of study in various scientific fields .
Preparation Methods
The synthesis of [(2-Oxoindol-3-yl)amino]urea typically involves the reaction of 2-oxoindole with an appropriate amine under specific conditions. One common method involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux in methanol to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
[(2-Oxoindol-3-yl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-Oxoindol-3-yl)amino]urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2-Oxoindol-3-yl)amino]urea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
[(2-Oxoindol-3-yl)amino]urea is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Indole derivatives: These compounds share the indole core structure and exhibit various biological activities.
Oxindole derivatives: These compounds have the oxindole core and are known for their diverse chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and applications.
Properties
IUPAC Name |
(2-hydroxy-1H-indol-3-yl)iminourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRJUOARYHNDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905643 |
Source
|
Record name | 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-23-3 |
Source
|
Record name | NSC75233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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